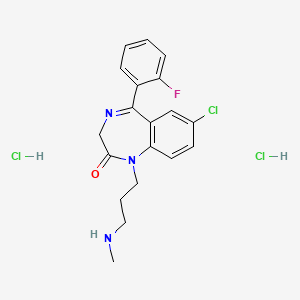
2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chloro and fluorophenyl group, which may contribute to its unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Chloro and Fluorophenyl Groups: This step involves the substitution reactions where the chloro and fluorophenyl groups are introduced.
Addition of the Methylamino Propyl Group: The final step involves the alkylation reaction to introduce the methylamino propyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or fluorine gas are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of the original compound.
科学的研究の応用
2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of the chloro and fluorophenyl groups may enhance its binding affinity and selectivity for the GABA receptor.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
The unique combination of the chloro and fluorophenyl groups, along with the methylamino propyl group, distinguishes this compound from other benzodiazepines. These structural features may contribute to its specific pharmacological profile and therapeutic potential.
特性
CAS番号 |
4196-18-3 |
|---|---|
分子式 |
C19H21Cl3FN3O |
分子量 |
432.7 g/mol |
IUPAC名 |
7-chloro-5-(2-fluorophenyl)-1-[3-(methylamino)propyl]-3H-1,4-benzodiazepin-2-one;dihydrochloride |
InChI |
InChI=1S/C19H19ClFN3O.2ClH/c1-22-9-4-10-24-17-8-7-13(20)11-15(17)19(23-12-18(24)25)14-5-2-3-6-16(14)21;;/h2-3,5-8,11,22H,4,9-10,12H2,1H3;2*1H |
InChIキー |
QCJXYVJHRXGBMA-UHFFFAOYSA-N |
正規SMILES |
CNCCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



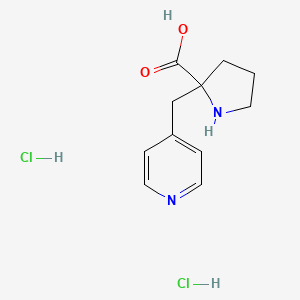
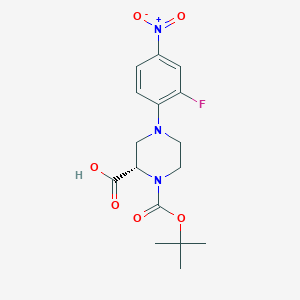

![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
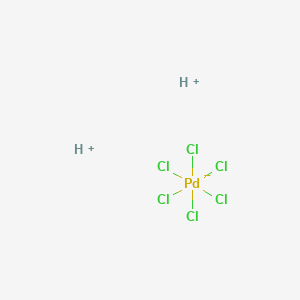
![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
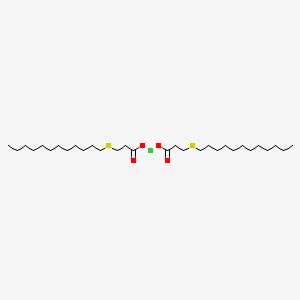
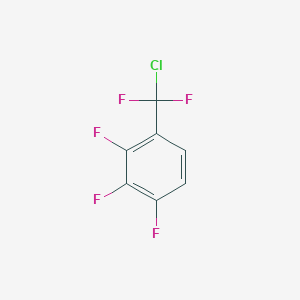
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
